molecular formula C11H16N2O2 B3033882 (2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester CAS No. 124571-74-0

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester

Cat. No.: B3033882
CAS No.: 124571-74-0
M. Wt: 208.26 g/mol
InChI Key: VDGOQCNJUUVNIU-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dimethylamino group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Conjugated Diene System: This can be achieved through a series of aldol condensations and dehydration reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Addition of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium cyanide (NaCN) and dimethylamine (CH₃)₂NH are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester involves its interaction with specific molecular targets. The cyano and dimethylamino groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The conjugated diene system may also participate in electron transfer reactions, influencing the compound’s reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(Diethylamino)ethyl methacrylate

Uniqueness

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

ethyl (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)10(8-12)9(2)6-7-13(3)4/h6-7H,5H2,1-4H3/b7-6+,10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGOQCNJUUVNIU-AVQMFFATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester
Reactant of Route 2
(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester

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